molecular formula C15H17NO5 B1317536 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate CAS No. 51814-19-8

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Cat. No.: B1317536
CAS No.: 51814-19-8
M. Wt: 291.3 g/mol
InChI Key: FRNZCPLVDNHRIH-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is an organic compound with the molecular formula C15H17NO5. It is known for its role as an intermediate in organic synthesis and its utility in various chemical reactions. This compound is characterized by its pyrrolidine ring structure, which is substituted with benzyl, ethyl, and oxo groups, making it a versatile building block in synthetic chemistry .

Preparation Methods

The synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate typically involves a two-step process:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:

    1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate: Differing by the substitution of an ethyl group with a methyl group, which affects its reactivity and applications.

    1-Benzyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in synthetic applications .

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-20-14(18)12-8-16(9-13(12)17)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNZCPLVDNHRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567416
Record name 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51814-19-8
Record name 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
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Synthesis routes and methods I

Procedure details

To a suspension of potassium t-butoxide (2.52 g, 22.4 mmol, 1.4 equiv.) in toluene (50 mL) at 0° C. under nitrogen, was added diester 70 (5.41 g, 16 mmol) in toluene (10 mL) over a 10 min period. The solution was stirred for 30 min at 0° C. and 2 mL of glacial acetic acid was added, immediately followed by 10 g of NaH2PO4.H2O in 100 mL of ice-cold water. The resultant mixture was extracted with chloroform (3×150 mL), and the combined organic extracts were washed twice with phosphate buffer (2×25 mL, pH=7.0), dried over anhydrous sodium sulfate and evaporated to dryness. The residue was dissolved in toluene (200 mL), cooled to 0° C., and extracted with cold pH 9.5 carbonate buffer (3×150 mL). The aqueous extracts were converted to pH 3 with phosphoric acid, and extracted with chloroform (5×125 mL) which were combined, dried, and evaporated to a afford keto ester 71 (2.2 g, 42%).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4.H2O
Quantity
10 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonyl methyl)amino]ethylpropionate (26.8 g, 79.5 mmol) in ethanol (200 mL), sodium ethoxide (20% solution in ethanol, 40.6 mL, 119.3 mmol) was added, and the mixture was heated under reflux for 2 hours. After concentrating the reaction mixture under reduced pressure, the residue was dissolved in water (100 mL). Concentrated hydrochloric acid was added to this solution in an ice bath for acidification, and the solution was extracted with chloroform (100 mL×3). The extract was washed with saturated aqueous solution of sodium chloride (100 mL), and dried with anhydrous sodium sulfate. After the filtration, the filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate, 2:1) to obtain 16.7 g (72%) of the title compound as a pale brown oily product.
Name
ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonyl methyl)amino]ethylpropionate
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
72%

Synthesis routes and methods III

Procedure details

Ethyl acrylate (65.01 ml, 600.0 mmol) was added to a toluene (1,200 ml) solution containing N-benzyloxycarbonylglycine ethyl ester (156.3 g, 600.0 mmol) and then, under ice-cooling, sodium hydride (60% oil; 26.40 g, 660.0 mmol) was added thereto. After 10 minutes of stirring at the same temperature, the ice bath was taken off, and the mixture was stirred at room temperature for 20 minutes and then at 50° C. for 3 hours. After completion of the reaction, and under ice-cooling, the reaction solution was adjusted to about pH 3 by adding 10% citric acid aqueous solution and mixed with ethyl acetate, and the mixture was shaken and then subjected to separation of layers. The organic layer was separated and washed with saturated brine, and the water layer was further extracted with ethyl acetate. The organic layers were dried over anhydrous sodium sulfate and then filtered, and the solvent was evaporated under a reduced pressure to obtain 196.7 g (600.0 mmol, quantitative) of the title compound.
Quantity
65.01 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
156.3 g
Type
reactant
Reaction Step Two
Quantity
26.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
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1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
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1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Reactant of Route 4
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1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Reactant of Route 5
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1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Reactant of Route 6
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

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